1-Fluoro-2-methoxy-4-vinylbenzene

Übersicht

Beschreibung

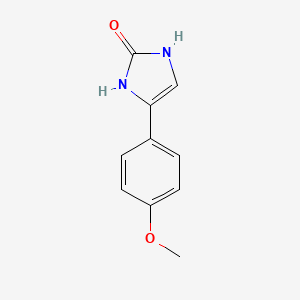

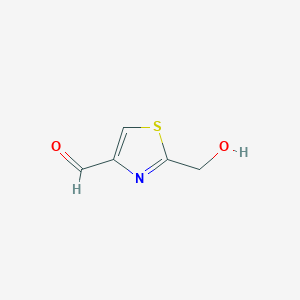

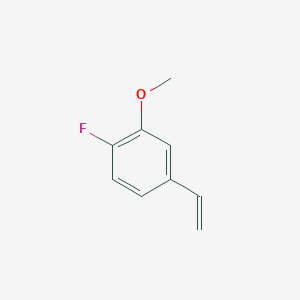

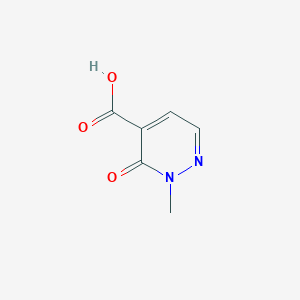

“1-Fluoro-2-methoxy-4-vinylbenzene” is a chemical compound with the molecular formula C9H9FO . It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-vinyl-benzene .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Fluoro-2-methoxy-4-vinylbenzene” typically involves electrophilic aromatic substitution . This is a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

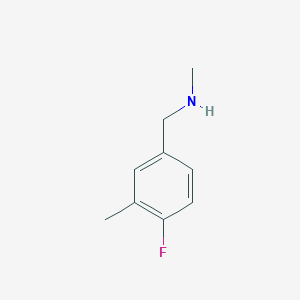

The molecular structure of “1-Fluoro-2-methoxy-4-vinylbenzene” can be represented by the SMILES string: COC1=C(C=CC(=C1)C=C)F . This indicates the presence of a methoxy group (OCH3), a vinyl group (C=C), and a fluorine atom attached to a benzene ring.

Chemical Reactions Analysis

Benzene derivatives like “1-Fluoro-2-methoxy-4-vinylbenzene” can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed C-H Bond Cleavage

The selective mono- and divinylation of (N-containing heteroaryl)benzenes through rhodium-catalyzed oxidative coupling reactions with alkenes showcases a methodology that could potentially apply to compounds similar to 1-Fluoro-2-methoxy-4-vinylbenzene. This process enables the installation of different vinyl groups in a one-pot manner, leading to the creation of 1,3-divinylbenzene derivatives with solid-state fluorescence, indicating potential applications in materials science and photonic devices (Umeda, Hirano, Satoh, & Miura, 2009).

Fluorogenic Aldehyde for Monitoring Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed for monitoring the progress of aldol reactions via fluorescence. This innovative approach could be adapted for research involving 1-Fluoro-2-methoxy-4-vinylbenzene to track reaction progress in real-time, facilitating the development of new synthetic routes and the screening of catalysts (Guo & Tanaka, 2009).

Anionic Polymerization of Divinylbenzenes

The anionic polymerizations of methoxy-substituted divinylbenzenes have demonstrated the creation of polymers with predicted molecular weights and narrow molecular weight distributions. This process highlights the potential for synthesizing advanced polymer materials from methoxy-substituted divinylbenzenes, including 1-Fluoro-2-methoxy-4-vinylbenzene, for applications requiring specific polymer architectures and thermal properties (Otake et al., 2017).

Organometallic Chemistry with Partially Fluorinated Benzenes

The use of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis has been explored due to their weak π-electron donating ability and chemical inertness. This research suggests potential applications for 1-Fluoro-2-methoxy-4-vinylbenzene in developing new catalytic processes and organometallic complexes (Pike, Crimmin, & Chaplin, 2017).

Electrophilic Amination and Fluorination

A selenium-catalyzed protocol for the amination of C(sp(2))-H bonds using N-fluorobenzenesulfonimide as the oxidant has been developed, enabling the formation of indoles and azaindoles from ortho-vinyl anilines and vinylated aminopyridines. This methodology could be relevant for the functionalization of 1-Fluoro-2-methoxy-4-vinylbenzene, offering pathways to a broad range of functionalized organic compounds (Ortgies & Breder, 2015).

Wirkmechanismus

- Electrophilic aromatic substitution is the likely mode of action for this compound. Let’s explore this process:

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

4-ethenyl-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHPHZZUACPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630220 | |

| Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633335-94-1 | |

| Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1629919.png)

![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)